![molecular formula C12H19N3O B2953653 N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine CAS No. 2197891-73-7](/img/structure/B2953653.png)
N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine
説明
N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a dimethylamino group at position 1 and a 4-methylpyrimidin-2-yloxy substituent at position 2. The compound’s molecular formula is C₁₂H₁₉N₃O, with a molecular weight of 221.30 g/mol. Its structure combines a rigid cyclopentane core with a heteroaromatic pyrimidine ring, which may confer unique physicochemical properties, such as enhanced solubility or specific binding interactions in biological systems. This compound is of interest in medicinal chemistry, particularly for applications targeting central nervous system (CNS) receptors or enzymes influenced by heterocyclic motifs .
特性
IUPAC Name |
N,N-dimethyl-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-7-8-13-12(14-9)16-11-6-4-5-10(11)15(2)3/h7-8,10-11H,4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTAOAVVCXVJHAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCC2N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, with the chemical formula CHNO, is a synthetic compound that has drawn attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopentane core with a dimethylamino group and a 4-methylpyrimidin-2-yloxy substituent. This unique structure contributes to its interaction with biological targets, particularly in neuropharmacology.
This compound is believed to exert its effects through several key mechanisms:
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems, particularly those involving dopamine and acetylcholine , which are critical in various neurodegenerative and psychiatric disorders.
- Oxidative Stress Pathways : It is suggested that the compound can modulate oxidative stress responses, potentially offering protective effects against cellular damage.
- Inflammatory Response : The compound may also affect inflammatory pathways, contributing to its therapeutic potential in diseases characterized by inflammation.
Biological Activity and Therapeutic Potential
Research indicates that this compound has promising biological activities:
1. Neuroprotective Effects
Studies have shown that the compound exhibits neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests it may help increase acetylcholine levels, which are often diminished in these conditions .
2. Antipsychotic Properties
Preliminary studies indicate that this compound might possess antipsychotic effects, potentially making it a candidate for treating schizophrenia and other psychiatric disorders.
Case Studies and Research Findings
類似化合物との比較
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and structurally analogous molecules from the evidence:
Key Observations
Core Flexibility vs. Rigidity: The cyclopentane core in the target compound imposes steric constraints compared to the flexible ethylamine backbone in Orphenadrine Citrate () or the ethanamine chain in the dioxaborolan derivative (). This rigidity may influence conformational preferences in receptor binding . Example 13 () shares the cyclopentane core but incorporates a tetrahydro-2H-pyran-4-amine group, which introduces additional hydrogen-bonding sites compared to the target’s dimethylamino group .
Substituent Chemistry: The 4-methylpyrimidin-2-yloxy group in the target compound is distinct from the benzyloxy (Orphenadrine Citrate) or dioxaborolan-pyridinyl () substituents. Pyrimidine’s nitrogen-rich structure may enhance interactions with biological targets via hydrogen bonding or electrostatic interactions, whereas benzyloxy groups prioritize hydrophobic interactions .
Molecular Weight and Solubility :
- The target compound’s lower molecular weight (221.30 g/mol) suggests improved membrane permeability compared to Example 13 (411.1 g/mol) or Orphenadrine Citrate (461.50 g/mol). However, the pyrimidinyloxy group’s polarity may reduce lipophilicity relative to benzyloxy derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,N-dimethyl-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between a cyclopentylamine derivative and a substituted pyrimidine. Key steps include activating the pyrimidine ring (e.g., using bromine or iodine at the 2-position) and coupling it with a cyclopentylamine under basic conditions (e.g., KCO in DMF). Yield optimization requires controlled temperature (60–80°C) and inert atmosphere to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity (>95%) .
Q. How can NMR spectroscopy and X-ray crystallography be employed to confirm the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the pyrimidine protons (δ 8.0–8.2 ppm for H-5/H-6), cyclopentyl methine (δ 4.5–5.0 ppm), and dimethylamine (δ 2.2–2.5 ppm). Coupling constants (e.g., for cyclopentyl protons) help confirm stereochemistry .
- X-ray Crystallography : Use SHELX software for structure refinement. Hydrogen bonding between the pyrimidine N and amine groups stabilizes the crystal lattice, as seen in analogous pyrimidine-cyclopentylamine derivatives .
Q. What are the recommended protocols for assessing the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ether linkage.
- Analytical Monitoring : Track purity via HPLC (C18 column, acetonitrile/water mobile phase) at 0, 3, and 6 months .
Advanced Research Questions
Q. How can density-functional theory (DFT) calculations predict the electronic properties and reactivity of this compound in catalytic or pharmacological contexts?
- Methodological Answer :
- Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to compute frontier molecular orbitals (HOMO/LUMO). The pyrimidine ring’s electron-deficient nature enhances electrophilic reactivity, while the cyclopentylamine moiety contributes to nucleophilic sites.
- Reactivity : Analyze Laplacian of electron density (∇²ρ) to identify regions prone to nucleophilic/electrophilic attack .
Q. What strategies resolve contradictions in observed vs. predicted biological activity data for this compound?
- Methodological Answer :
- Data Triangulation : Compare in vitro assays (e.g., enzyme inhibition) with molecular docking (AutoDock Vina) to validate target binding.
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity. For example, demethylation of the amine group could reduce potency .
Q. How do structural modifications (e.g., substituent variation on pyrimidine or cyclopentane) affect the compound’s binding affinity to neurological targets like NMDA receptors?
- Methodological Answer :
- SAR Study : Synthesize analogs with substituents at the pyrimidine 4-position (e.g., –CH, –OCH) and compare IC values in receptor-binding assays.
- Crystallographic Analysis : Resolve co-crystal structures with target proteins (e.g., NR2B subunit) to identify critical hydrogen bonds and steric interactions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
- Methodological Answer :
- Solvent Selection : Use mixed solvents (e.g., ethanol/dichloromethane) to balance solubility and vapor diffusion.
- Seeding : Introduce microcrystals from analogous compounds to induce nucleation.
- Temperature Gradients : Slow cooling (0.1°C/min) promotes single-crystal growth .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。